Cas no 885272-98-0 (4-Oxazolecarboxylicacid, 2-(3-fluorophenyl)-, ethyl ester)
4-Oxazolecarboxylicacid, 2-(3-fluorophenyl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 4-Oxazolecarboxylicacid, 2-(3-fluorophenyl)-, ethyl ester
- 2-(3-FLUOROPHENYL)OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER,
- ethyl 2-(3-fluorophenyl)-1,3-oxazole-4-carboxylate
- 2-(3-fluorophenyl)-oxazole-4-carboxylic acid ethyl ester
- ETHYL 2-(3-FLUOROPHENYL)OXAZOLE-4-CARBOXYLATE
- AB27457
- A862080
- 885272-98-0
- 2-(3-FLUORO-PHENYL)-OXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
- DTXSID60695890
- FT-0713438
- ETHYL2-(3-FLUOROPHENYL)OXAZOLE-4-CARBOXYLATE
- DB-077481
- 2-(3-FLUOROPHENYL)-4-OXAZOLECARBOXYLIC ACID ETHYL ESTER
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- Inchi: 1S/C12H10FNO3/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
- InChI Key: AWWANHAOJCLJTD-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C1=NC(C(=O)OCC)=CO1
Computed Properties
- Exact Mass: 235.06400
- Monoisotopic Mass: 235.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3A^2
- XLogP3: 2.7
Experimental Properties
- PSA: 52.33000
- LogP: 2.65740
4-Oxazolecarboxylicacid, 2-(3-fluorophenyl)-, ethyl ester Pricemore >>
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| Chemenu | CM190732-1g |
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4-Oxazolecarboxylicacid, 2-(3-fluorophenyl)-, ethyl ester Suppliers
4-Oxazolecarboxylicacid, 2-(3-fluorophenyl)-, ethyl ester Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 4-Oxazolecarboxylicacid, 2-(3-fluorophenyl)-, ethyl ester
Comprehensive Overview of 4-Oxazolecarboxylicacid, 2-(3-fluorophenyl)-, ethyl ester (CAS No. 885272-98-0)
The compound 4-Oxazolecarboxylicacid, 2-(3-fluorophenyl)-, ethyl ester (CAS No. 885272-98-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, featuring a fluorophenyl substituent, is part of the broader oxazole family, known for its versatile applications in drug discovery and material science. Researchers are increasingly exploring its potential as a building block for bioactive molecules, particularly in the development of novel small-molecule inhibitors and heterocyclic compounds.
One of the key reasons for the growing interest in 4-Oxazolecarboxylicacid, 2-(3-fluorophenyl)-, ethyl ester is its structural uniqueness. The presence of both an oxazole ring and a fluorinated aromatic group enhances its electronic properties, making it a valuable intermediate in medicinal chemistry. Recent studies highlight its role in optimizing drug-like properties, such as improved metabolic stability and binding affinity. This aligns with current trends in precision medicine, where researchers seek tailored compounds to address complex diseases.
From a synthetic perspective, CAS No. 885272-98-0 is often utilized in cross-coupling reactions and esterification processes. Its ethyl ester moiety offers flexibility for further functionalization, a feature highly sought after in combinatorial chemistry. Laboratories focusing on high-throughput screening frequently incorporate this compound to explore new structure-activity relationships (SAR). Given the rising demand for fluorinated compounds in agrochemicals, its applications extend to crop protection formulations, where it may act as a precursor for pesticide intermediates.
Environmental and regulatory considerations also play a role in the discourse around 4-Oxazolecarboxylicacid, 2-(3-fluorophenyl)-, ethyl ester. With increasing emphasis on green chemistry, researchers are investigating sustainable synthesis routes for such derivatives. Questions like "How to optimize the yield of fluorinated oxazoles?" or "What are the biodegradation pathways of ethyl ester derivatives?" reflect common queries in academic and industrial forums. These topics resonate with the broader push for eco-friendly chemical processes.
In the context of intellectual property, CAS No. 885272-98-0 has been referenced in several patents related to kinase inhibitors and antiviral agents. This underscores its commercial relevance, particularly in the competitive landscape of pharmaceutical innovation. Analysts tracking emerging chemical entities often monitor such compounds for their potential in addressing unmet medical needs, such as resistant infections or chronic inflammatory conditions.
For suppliers and distributors, the compound’s technical specifications—including purity, solubility, and storage conditions—are critical. Searches for "reliable sources of 2-(3-fluorophenyl)-4-oxazolecarboxylate" or "handling guidelines for ethyl ester derivatives" frequently appear in procurement databases. This reflects the practical challenges of working with specialized intermediates in industrial-scale synthesis.
Looking ahead, the trajectory of 4-Oxazolecarboxylicacid, 2-(3-fluorophenyl)-, ethyl ester will likely be shaped by advancements in catalytic fluorination and computational chemistry. Tools like AI-driven molecular modeling are accelerating the discovery of its derivatives, aligning with the broader shift toward data-driven research. As the scientific community continues to unravel its potential, this compound remains a compelling case study in the intersection of organic synthesis and applied life sciences.
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